4-(2,5-Dimethylphenyl)-4-oxobutanoic acid

描述

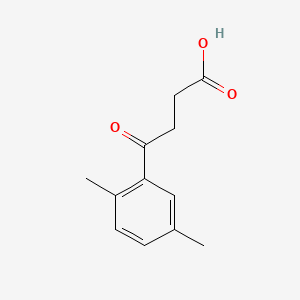

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(2,5-dimethylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-8-3-4-9(2)10(7-8)11(13)5-6-12(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTZKGVORJIFAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277444 | |

| Record name | 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5394-59-2 | |

| Record name | 5394-59-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5394-59-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,5-DIMETHYLBENZOYL)PROPIONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

The fundamental properties of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid are summarized below. It presents as a colorless crystalline solid and is soluble in some organic solvents like chloroform (B151607) and dimethylformamide, but has low solubility in water. organicchemistrydata.org

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 5394-59-2 | nih.govacs.org |

| Molecular Formula | C₁₂H₁₄O₃ | nih.govacs.org |

| Molecular Weight | 206.24 g/mol | nih.gov |

| Melting Point | approx. 100-104 °C | organicchemistrydata.org |

| Canonical SMILES | CC1=CC(=C(C=C1)C)C(=O)CCC(=O)O | nih.gov |

| InChI Key | XWTZKGVORJIFAF-UHFFFAOYSA-N | nih.gov |

Synthesis and Characterization

The primary method for synthesizing 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of p-xylene (B151628) with succinic anhydride (B1165640). This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).

In this reaction, the Lewis acid activates the succinic anhydride, facilitating the generation of an acylium ion electrophile. The electron-rich p-xylene ring then attacks the electrophile, forming a new carbon-carbon bond. A subsequent hydrolysis step during the reaction workup opens the anhydride ring to yield the final carboxylic acid product. The reaction must be performed under anhydrous conditions to prevent the deactivation of the Lewis acid catalyst.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid following its synthesis. The key expected and reported spectral features are outlined below.

| Spectroscopy Type | Data | Source(s) |

| FTIR (KBr Wafer) | Data available, indicating characteristic absorptions for C=O (ketone and carboxylic acid), O-H (carboxylic acid), C-H (aromatic and aliphatic), and C=C (aromatic) bonds. | nih.gov |

| Mass Spectrometry | Molecular Ion (M⁺): 206 m/z. Major fragments observed at m/z 133 and 105. | nih.gov |

| ¹H NMR (Predicted) | Signals expected for aromatic protons, two methylene (B1212753) groups (-(C=O)CH₂CH₂COOH), and two methyl groups on the aromatic ring. | N/A |

| ¹³C NMR (Predicted) | Signals expected for two carbonyl carbons (ketone and carboxylic acid), aromatic carbons, two methylene carbons, and two methyl carbons. | N/A |

Reactivity and Synthetic Utility

Established Synthetic Routes and Reaction Mechanisms

Established methods for the synthesis of this compound primarily rely on classical organic reactions, namely Friedel-Crafts acylation and multi-step processes involving esterification and hydrolysis.

Friedel-Crafts Acylation Strategies for Aromatic Butanoic Acid Derivatives

The most direct and widely utilized method for synthesizing this compound is the Friedel-Crafts acylation of p-xylene (B151628) with succinic anhydride (B1165640). nih.gov This reaction is a cornerstone of electrophilic aromatic substitution. researchgate.net In this process, a Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the succinic anhydride, making it a potent electrophile. nih.govstackexchange.com The electron-rich p-xylene then attacks the activated anhydride, leading to the formation of an acylium cation intermediate. stackexchange.com Subsequent workup quenches the reaction and yields the desired keto-acid product.

The reaction mechanism proceeds through the following key steps:

Formation of the Acylium Ion: The Lewis acid catalyst coordinates with one of the carbonyl oxygens of succinic anhydride, polarizing the molecule and facilitating the formation of a highly reactive acylium ion. stackexchange.com

Electrophilic Aromatic Substitution: The π-electrons of the p-xylene ring attack the electrophilic carbon of the acylium ion, forming a delocalized carbocation intermediate known as a sigma complex or arenium ion. stackexchange.com

Rearomatization: A base, typically the [AlCl₃(OH)]⁻ complex formed during the reaction, abstracts a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final product. stackexchange.com

The regioselectivity of the acylation is directed by the two methyl groups on the p-xylene ring, which are ortho, para-directing. The substitution occurs at the position ortho to one methyl group and meta to the other, leading to the 2,5-disubstituted pattern.

Esterification and Subsequent Acid-Catalyzed or Base-Catalyzed Acidolysis Routes

An alternative, albeit less direct, synthetic route involves the initial esterification of a precursor followed by hydrolysis to yield the final carboxylic acid. chembk.com This two-step process can be advantageous in certain research contexts, for instance, to avoid the harsh conditions of Friedel-Crafts reactions or to purify an intermediate ester.

The general pathway is as follows:

Esterification: A suitable precursor, such as a derivative of succinic acid, is reacted with 2,5-dimethylbenzyl alcohol in the presence of an acid catalyst to form the corresponding ester. chembk.com

Acid- or Base-Catalyzed Hydrolysis (Acidolysis): The resulting ester is then subjected to hydrolysis under either acidic or basic conditions to cleave the ester linkage and afford this compound. chembk.com

While specific high-yield procedures for the target molecule using this route are not extensively detailed in readily available literature, the fundamental principles of Fischer-Speier esterification and ester hydrolysis are well-established in organic chemistry.

Alternative and Emerging Synthetic Pathways

Research into more environmentally benign and efficient synthetic methods has led to the exploration of alternative pathways for reactions like the Friedel-Crafts acylation. One such emerging area is mechanochemistry, which involves conducting reactions in the solid state with mechanical grinding, often in the absence of bulk solvents. nih.gov

Mechanochemical Friedel-Crafts acylations have been shown to be effective for the functionalization of various aromatic compounds with anhydrides. nih.gov For instance, the ball milling of toluene (B28343) or o-xylene (B151617) with succinic anhydride in the presence of a Lewis acid catalyst has demonstrated promising results. nih.gov This solvent-free approach can lead to improved yields and reduced environmental impact compared to traditional solution-phase reactions. nih.gov While specific studies on the mechanochemical synthesis of this compound are not prominently documented, this technique represents a viable and innovative future direction for its synthesis.

Another potential alternative involves the amidation of a chalcone (B49325) intermediate followed by hydrolysis. For example, a related dimethoxy amide chalcone has been synthesized through the reaction of an amine chalcone with succinic anhydride. mdpi.com A similar strategy could theoretically be adapted to produce the target compound.

Optimization of Reaction Conditions and Yield for Academic Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound in a laboratory setting. Studies have focused on variables such as the choice of catalyst, solvent, and reaction time.

For instance, in a study on a related synthesis, various catalysts were screened, and it was found that molecular iodine (20 mol%) in refluxing ethanol (B145695) provided the optimal conditions. researchgate.net The use of other catalysts like piperidine, acetic acid, p-TSA, SiO₂, ZnCl₂, and Et₃N resulted in lower yields or required longer reaction times. researchgate.net The reaction did not proceed in the absence of a catalyst. researchgate.net The choice of solvent also significantly impacted the reaction outcome, with ethanol proving to be superior to methanol, acetonitrile, and DMF in that particular synthesis. researchgate.net

The following table summarizes the optimization of reaction conditions from a representative study on a similar synthesis, highlighting the impact of different catalysts and solvents on the product yield.

| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Iodine (10) | Ethanol | 5 | 68 |

| 2 | Iodine (15) | Ethanol | 4 | 75 |

| 3 | Iodine (20) | Ethanol | 3 | 85 |

| 4 | Iodine (25) | Ethanol | 3 | 82 |

| 5 | Iodine (20) | Methanol | 4 | 70 |

| 6 | Iodine (20) | Acetonitrile | 6 | 55 |

| 7 | Iodine (20) | DMF | 6 | 50 |

| 8 | Piperidine (20) | Ethanol | 8 | 45 |

| 9 | Acetic Acid (20) | Ethanol | 10 | 40 |

| 10 | p-TSA (20) | Ethanol | 7 | 60 |

| 11 | SiO₂ (20) | Ethanol | 12 | 30 |

| 12 | ZnCl₂ (20) | Ethanol | 9 | 50 |

| 13 | Et₃N (20) | Ethanol | 8 | 48 |

| 14 | None | Ethanol | 24 | 0 |

This data is representative of optimization studies on similar compounds and is intended to illustrate the principles of optimizing the synthesis of this compound. researchgate.net

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of this compound is characterized by several potential sites for both electrophilic and nucleophilic attack. The aromatic ring, activated by two methyl groups, is susceptible to electrophilic aromatic substitution. The carbonyl carbon of the ketone is an electrophilic center, while the oxygen atom is a nucleophilic site. Similarly, the carboxylic acid functionality presents an electrophilic carbonyl carbon and nucleophilic oxygen atoms. The acidic proton of the carboxylic acid is also a key site of reactivity.

The molecule's structure allows for functional group modifications, making it a valuable building block in the construction of more complex molecules. myskinrecipes.com Its dual functionality, possessing both a ketone and a carboxylic acid, is particularly useful in the development of bioactive compounds. myskinrecipes.com

| Site | Functional Group | Reactivity | Typical Reactions |

|---|---|---|---|

| Aromatic Ring (C1, C3, C4, C6) | 2,5-Dimethylphenyl | Nucleophilic | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) |

| Ketone Carbonyl Carbon | Ketone | Electrophilic | Nucleophilic Addition (e.g., reduction by hydrides) |

| Ketone Carbonyl Oxygen | Ketone | Nucleophilic | Protonation, Coordination to Lewis acids |

| Carboxylic Acid Carbonyl Carbon | Carboxylic Acid | Electrophilic | Nucleophilic Acyl Substitution (e.g., esterification, amidation) |

| Carboxylic Acid Hydroxyl Oxygen | Carboxylic Acid | Nucleophilic | Deprotonation, Protonation |

| Carboxylic Acid Carbonyl Oxygen | Carboxylic Acid | Nucleophilic | Protonation, Coordination to Lewis acids |

Oxidation and Reduction Pathways of the Carbonyl and Aromatic Moieties

Specific mechanistic studies on the oxidation of this compound are not extensively detailed in the available literature. However, the potential oxidation pathways can be inferred from the reactivity of its constituent functional groups. The aromatic methyl groups are susceptible to oxidation to carboxylic acids under strong oxidizing conditions (e.g., potassium permanganate or chromic acid), which would ultimately lead to a tricarboxylic acid derivative. The benzylic methylene (B1212753) group is also a potential site for oxidation.

In a broader context, the redox properties of related compounds, such as aryldiketo acids (ADKs), have been studied using techniques like cyclic voltammetry. These studies indicate that the dioxobutanoic acid moiety is the primary electrophore and that an equal number of protons and electrons are involved in the oxidation and reduction reactions at an electrode surface. While not directly analogous, these findings suggest that the oxobutanoic acid chain in this compound would be the primary site of electrochemical activity under certain conditions.

Alternatively, the Wolff-Kishner reduction offers a method for the same transformation under strongly basic conditions. wikipedia.orgalfa-chemistry.com This reaction involves the initial formation of a hydrazone by reacting the ketone with hydrazine, followed by heating with a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol. alfa-chemistry.comnrochemistry.comlibretexts.org The driving force for this reaction is the formation of stable nitrogen gas. masterorganicchemistry.com This method is suitable for substrates that are sensitive to acid. alfa-chemistry.com

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), concentrated Hydrochloric acid (HCl) | Heating | 4-(2,5-Dimethylphenyl)butanoic acid |

| Wolff-Kishner Reduction | Hydrazine (N₂H₄), Potassium hydroxide (KOH), Ethylene glycol | Heating (approx. 200°C) | 4-(2,5-Dimethylphenyl)butanoic acid |

Derivatization Reactions at the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a prime site for various derivatization reactions, primarily through nucleophilic acyl substitution.

Esterification can be achieved via the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com This is an equilibrium-controlled process, and the formation of the ester is favored by using a large excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com

Amidation is another important derivatization. Studies on related 4-aryl-4-oxobutanoic acids have shown that they react with aliphatic diamines. arabjchem.orgarabjchem.org The reaction proceeds through the initial formation of a salt, followed by dehydration to form an amide, and can ultimately lead to cyclized products like pyrroloimidazolones and pyrrolopyrimidinones. arabjchem.orgarabjchem.orgresearchgate.net This demonstrates the reactivity of the carboxylic acid towards amine nucleophiles to form stable amide bonds. Generally, amide bond formation can be accomplished by activating the carboxylic acid (e.g., converting it to an acyl chloride or using coupling agents) followed by reaction with an amine. orgsyn.org

Aromatic Substitution Patterns and Regioselectivity

The regioselectivity of electrophilic aromatic substitution on the 2,5-dimethylphenyl ring of this compound is governed by the directing effects of the existing substituents. The two methyl groups are activating, ortho, para-directing groups, while the 4-oxobutanoic acid substituent, specifically the acyl group, is a deactivating, meta-directing group.

The synthesis of this compound and its analogs often involves the Friedel-Crafts acylation of a substituted benzene with succinic anhydride. wikipedia.orgias.ac.in For instance, the reaction of toluene with succinic anhydride yields 4-(4-methylphenyl)-4-oxobutanoic acid. wikipedia.org This indicates that the acylation occurs at the position para to the methyl group. In the case of 1,4-dimethylbenzene (p-xylene), the Friedel-Crafts acylation with succinic anhydride would lead to the formation of this compound. The reaction proceeds via the formation of an acylium ion, which then acts as the electrophile. sigmaaldrich.comstackexchange.com

For subsequent electrophilic aromatic substitution reactions on this compound, the directing effects of the substituents must be considered collectively. The acyl group directs incoming electrophiles to the positions meta to it (C3 and C5 relative to the acyl group). The methyl groups direct to positions ortho and para to themselves. The positions on the ring are: C1 (with the acyl group), C2 (with a methyl group), C3, C4, C5 (with a methyl group), and C6.

The acyl group at C1 deactivates the ring and directs meta to positions C3 and C5.

The methyl group at C2 activates the ring and directs ortho to C3 and para to C6.

The methyl group at C5 activates the ring and directs ortho to C4 and C6, and para to C2 (which is already substituted).

Considering these effects, the most likely positions for electrophilic attack are C3, C4, and C6. Steric hindrance from the adjacent acyl and methyl groups might influence the relative rates of substitution at these positions. The C6 position is ortho to one methyl group and para to the other, making it electronically favorable. The C3 and C4 positions are also activated by one of the methyl groups. The deactivating effect of the acyl group will make these reactions require harsher conditions than substitutions on p-xylene itself. For instance, nitration would likely occur at one of these activated positions, with the exact product distribution depending on the specific reaction conditions. nih.gov

Synthesis of Ester Derivatives: Esterification Processes and Conditions

The esterification of this compound can be achieved through several established synthetic methodologies, leveraging the reactivity of its carboxylic acid functional group. The choice of method often depends on the desired scale, the steric hindrance of the alcohol, and the required reaction conditions.

Standard Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like concentrated sulfuric acid or dry hydrogen chloride gas, is a common approach. chemguide.co.ukchemguide.co.uk This reaction is reversible and often requires forcing conditions, such as heating under reflux, to drive the equilibrium towards the ester product. chemguide.co.uk For small-scale preparations, simply warming the reactants with a few drops of concentrated sulfuric acid is often sufficient to produce the ester. chemguide.co.ukchemguide.co.uk

For milder conditions, particularly with sensitive or sterically hindered alcohols, coupling reagents are employed. The dicyclohexylcarbodiimide (DCC) method, often catalyzed by 4-dimethylaminopyridine (DMAP), is highly effective for forming esters at room temperature in aprotic solvents like dichloromethane. orgsyn.org This method's success stems from the high nucleophilic catalytic efficiency of DMAP. orgsyn.org However, the formation of N-acylurea byproducts can be a challenge, especially with increasing steric hindrance. orgsyn.org

Alternative catalytic systems have also been developed. N-bromosuccinimide (NBS) has been shown to be an efficient, metal-free catalyst for the direct esterification of both aryl and alkyl carboxylic acids. mdpi.comresearchgate.net These reactions are typically performed under neat conditions at elevated temperatures (e.g., 70 °C) and demonstrate tolerance to air and moisture, simplifying the synthetic and isolation procedures. mdpi.comresearchgate.net More recently, visible-light-induced, copper-mediated esterification using arylsulfonium salts has emerged as a method for creating O-aryl esters under ambient conditions. doi.org

The table below summarizes various conditions applicable to the esterification of this compound.

Table 1: Selected Esterification Conditions

| Method | Alcohol (R'-OH) | Catalyst/Reagent | Solvent | Conditions | Typical Yield | Reference |

|---|---|---|---|---|---|---|

| Fischer-Speier | Simple Alkanols (e.g., Methanol, Ethanol) | Conc. H₂SO₄ | Excess Alcohol | Heat/Reflux | Moderate to High | chemguide.co.uk, chemguide.co.uk |

| DCC/DMAP Coupling | tert-Butyl alcohol | DCC, DMAP | Dichloromethane | Room Temp | ~80% | orgsyn.org |

| NBS Catalysis | Methanol | N-Bromosuccinimide (NBS) | Neat | 70 °C | High | mdpi.com, researchgate.net |

Halogenated and Substituted Phenyl Analogues: Synthetic Strategies and Reactivity Divergence

The synthesis of halogenated and other substituted analogues of this compound can be approached by two main strategies: modification of the aromatic ring via electrophilic aromatic substitution (EAS) or functionalization of the aliphatic chain at the α-carbon.

The dimethylphenyl ring in the parent compound is activated towards electrophilic aromatic substitution by the two electron-donating methyl groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Given the existing substitution pattern, halogenation (e.g., bromination or chlorination) would be expected to occur at the available positions on the aromatic ring. However, the directing effects can lead to a mixture of products.

A more specific method for introducing halogens onto an aromatic ring is through decarboxylative halogenation of a corresponding aryl carboxylic acid precursor. nih.gov This modern approach uses photoredox or metal catalysis to replace a carboxylic acid group on an aromatic ring with a halogen, offering high regioselectivity. nih.gov

Halogenation at the α-carbon (the carbon adjacent to the carboxylic acid) is achieved via the Hell-Volhard-Zelinsky (HVZ) reaction for bromination. chemistrysteps.com This reaction involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus or phosphorus tribromide (PBr₃). chemistrysteps.com The reaction proceeds through the formation of an acyl bromide intermediate, which more readily enolizes than the parent acid, facilitating α-bromination. chemistrysteps.comlibretexts.org For α-chlorination, a common method involves the use of N-chlorosuccinimide (NCS) in conjunction with thionyl chloride to generate the acid chloride in situ. chemistrysteps.com

The introduction of a halogen or another substituent significantly alters the molecule's reactivity. Halogens are electron-withdrawing via the inductive effect but can be electron-donating through resonance. On an aromatic ring, they are generally deactivating yet ortho-, para-directing for subsequent electrophilic substitutions. masterorganicchemistry.com An α-halogen on the butanoic acid chain makes the α-proton more acidic and provides a reactive site for nucleophilic substitution, allowing for the synthesis of a wide array of α-substituted derivatives. libretexts.org

Table 2: Synthetic Strategies for Halogenated Analogues

| Target | Reagents | Reaction Type | Key Intermediate | Reference |

|---|---|---|---|---|

| Aryl Bromination | Br₂, FeBr₃ | Electrophilic Aromatic Substitution | Sigma Complex | masterorganicchemistry.com |

| α-Bromination | PBr₃, Br₂; then H₂O | Hell-Volhard-Zelinsky | Acyl Bromide Enol | libretexts.org, chemistrysteps.com |

| α-Chlorination | SOCl₂, NCS | In situ Acid Chloride Halogenation | Acid Chloride | chemistrysteps.com |

Heterocyclic Ring Incorporations Derived from this compound Precursors

The dual functionality of this compound, possessing both a ketone and a carboxylic acid, makes it a versatile precursor for the synthesis of various heterocyclic systems. The 1,4-relationship between the carbonyl groups is particularly conducive to cyclization reactions with binucleophiles.

One prominent application is the synthesis of substituted pyrrolones and related nitrogen-containing heterocycles. researchgate.net The reaction of 4-aryl-4-oxobutanoic acids with benzylamines can lead to the formation of 1-arylmethyl-3-[(E)-1-arylmethylidene]-5-phenyl-2,3-dihydro-1H-2-pyrrolones via a three-component condensation process. researchgate.net

Furthermore, reactions with terminal aliphatic N,N-diamines, such as 1,2-diaminoethane or 1,3-diaminopropane, provide a pathway to bicyclic pyrroloimidazolones and pyrrolopyrimidinones. arabjchem.org These reactions, which can be optimized using sealed vessel reactors to achieve high yields in short reaction times, proceed through the formation of intermediate amides followed by intramolecular cyclization. arabjchem.org The length of the alkyl chain in the diamine dictates the size of the newly fused heterocyclic ring.

The butanoic acid backbone can also be a synthon for furan-based heterocycles. For instance, hydrolysis and subsequent cyclization of related 2-hydroxy-4-oxo-4-aryl-but-2-enoic acid derivatives can yield furan-2,3-diones. researchgate.net While not a direct reaction of the title compound, it illustrates the potential of the 4-oxo-butanoic acid scaffold in forming five-membered oxygenated rings. clockss.org Intramolecular cyclization of similar 2,4-dioxobutanoic acid derivatives is also a known route to furan-based structures. chimicatechnoacta.ru

Table 3: Heterocyclic Synthesis from 4-Aryl-4-Oxobutanoic Acid Precursors

| Reactant(s) | Resulting Heterocycle | Reaction Conditions | Reference |

|---|---|---|---|

| Benzylamine (2 eq.) | Substituted Pyrrolone | Thermal/Microwave | researchgate.net |

| 1,2-Diaminoethane | Pyrroloimidazolone | Benzene, 130 °C (Sealed Vessel) | arabjchem.org |

| 1,3-Diaminopropane | Pyrrolopyrimidinone | Benzene, 130 °C (Sealed Vessel) | arabjchem.org |

Structure-Reactivity Relationships in this compound Derivatives

The chemical behavior of this compound and its derivatives is governed by the electronic and steric interplay between the substituted phenyl ring, the ketone, and the carboxylic acid moiety.

The two methyl groups on the phenyl ring are critical in defining the molecule's reactivity. As electron-donating groups (+I effect), they increase the electron density of the aromatic ring. This "activating" effect makes the ring more nucleophilic and thus more susceptible to electrophilic aromatic substitution compared to unsubstituted benzene. masterorganicchemistry.com This increased nucleophilicity facilitates reactions like halogenation or nitration on the ring itself.

Conversely, the electron-donating nature of the methyl groups influences the reactivity of the attached ketone. By pushing electron density towards the benzoyl carbonyl group, they slightly decrease its electrophilicity, making it marginally less reactive towards nucleophiles compared to an unsubstituted benzoyl group.

Introducing further substituents, as discussed in section 4.2, creates more pronounced reactivity shifts. A halogen atom on the phenyl ring would introduce a strong electron-withdrawing inductive effect (-I), which would increase the electrophilicity of the ketone and the acidity of the carboxylic acid. A halogen at the α-position would significantly increase the acidity of the α-proton and the carboxylic acid proton due to its powerful inductive electron withdrawal. libretexts.org This demonstrates a clear structure-reactivity relationship where modifications at one site of the molecule predictably influence the chemical properties at another.

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) for Structural Elucidation and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of this compound. These methods measure the vibrational energies of molecular bonds, which are characteristic of the bond type and its chemical environment.

In the FT-IR spectrum of this compound, the presence of two carbonyl groups, a carboxylic acid, and a ketone, gives rise to distinct and intense absorption bands. The carboxylic acid O-H stretch is typically observed as a very broad band in the region of 3300-2500 cm⁻¹, a result of strong intermolecular hydrogen bonding. The C=O stretching vibration of the carboxylic acid dimer is expected to appear around 1710-1680 cm⁻¹. The ketonic C=O stretch is anticipated at a slightly lower wavenumber, generally in the 1680-1660 cm⁻¹ range, due to the electronic effect of the aromatic ring.

The aromatic 2,5-dimethylphenyl group exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching of the butanoic acid chain would be observed between 3000 and 2850 cm⁻¹.

While specific experimental FT-Raman data for this compound is not widely available in the literature, this technique would be expected to provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, which would aid in confirming the substitution pattern of the dimethylphenyl group. The carbonyl stretches, while also present, may be weaker than in the IR spectrum.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 (broad) |

| Aromatic Ring | C-H stretch | > 3000 |

| Aliphatic Chain | C-H stretch | 3000 - 2850 |

| Carboxylic Acid | C=O stretch (dimer) | 1710 - 1680 |

| Ketone | C=O stretch | 1680 - 1660 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the structure of this compound.

In the ¹H NMR spectrum, the protons of the 2,5-dimethylphenyl group would appear in the aromatic region (typically δ 7.0-8.0 ppm). The two methyl groups on the aromatic ring would give rise to two distinct singlets in the upfield region (around δ 2.3-2.5 ppm). The methylene protons of the butanoic acid chain, being adjacent to carbonyl groups, would be deshielded and are expected to appear as triplets. The protons on the carbon adjacent to the carboxylic acid would likely be found around δ 2.8 ppm, while the protons next to the ketone would be further downfield, around δ 3.4 ppm. The carboxylic acid proton, if observable, would be a broad singlet at a significantly downfield chemical shift (δ 10-13 ppm).

The ¹³C NMR spectrum would show distinct signals for each of the 12 carbon atoms in the molecule. The carbonyl carbons of the ketone and carboxylic acid would be the most downfield, typically in the range of δ 170-200 ppm. The aromatic carbons would resonate between δ 125-140 ppm. The aliphatic carbons of the butanoic acid chain and the methyl carbons of the dimethylphenyl group would be found in the upfield region of the spectrum. Based on data for similar structures, predicted chemical shifts can be assigned. arabjchem.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH | 7.50 - 7.90 (m) | 128 - 137 |

| -CH₂-C=O (ketone) | 3.4 - 3.6 (t) | 35 - 40 |

| -CH₂-COOH | 2.8 - 3.0 (t) | 30 - 35 |

| Ar-CH₃ | 2.3 - 2.5 (s) | 20 - 22 |

| -COOH | 10 - 13 (br s) | 175 - 180 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound through ionization and fragmentation. For this compound, with a molecular formula of C₁₂H₁₄O₃, the molecular weight is 206.24 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 206.

The fragmentation pattern provides a fingerprint of the molecule. The most prominent peak in the mass spectrum is observed at m/z 133. nih.gov This base peak likely corresponds to the stable 2,5-dimethylbenzoyl cation, formed by cleavage of the bond between the carbonyl group and the adjacent methylene group (α-cleavage). Another significant fragment is expected at m/z 188, corresponding to the loss of a water molecule ([M-18]⁺) from the molecular ion, a common fragmentation for carboxylic acids. A peak at m/z 145 could arise from the subsequent loss of a carboxyl group (-COOH) from the molecular ion.

Table 3: Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 206 | [C₁₂H₁₄O₃]⁺ | Molecular Ion |

| 188 | [C₁₂H₁₂O₂]⁺ | Loss of H₂O from the molecular ion |

| 145 | [C₁₁H₁₃O]⁺ | Loss of -COOH from the molecular ion |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. The chromophores present in this compound are the carbonyl group of the ketone and the 2,5-dimethylphenyl aromatic ring.

The aromatic ring is expected to exhibit strong absorption bands corresponding to π → π* transitions. For a substituted benzene ring, these typically appear in the region of 200-280 nm. The carbonyl group of the ketone will show a weaker n → π* transition at longer wavelengths, likely in the 280-320 nm range. The carboxylic acid carbonyl group also contributes to the UV absorption, though its transitions may be masked by those of the more conjugated system. The exact position and intensity of these absorption maxima (λ_max) are influenced by the solvent polarity.

X-ray Diffraction (XRD) for Solid-State Structural Determination and Crystal Packing

For this compound, a crystalline solid, XRD analysis would be expected to show the formation of hydrogen-bonded dimers between the carboxylic acid groups of two molecules, a common structural motif for carboxylic acids in the solid state. The analysis would also detail the relative orientation of the 2,5-dimethylphenyl ring and the butanoic acid chain.

Although specific crystallographic data for this compound is not available in the surveyed literature, data for similar butanoic acid derivatives reveals common crystal systems such as monoclinic with space groups like P2₁/c. researchgate.net Such an analysis would provide crucial information for understanding the solid-state properties of the compound.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Role of 4 2,5 Dimethylphenyl 4 Oxobutanoic Acid As a Key Intermediate in Complex Organic Synthesis

Precursor for Advanced Fine Chemicals Synthesis

4-(2,5-Dimethylphenyl)-4-oxobutanoic acid serves as a significant intermediate in the synthesis of fine chemicals, particularly in the creation of complex heterocyclic molecules. Its utility stems from the presence of two distinct reactive functional groups—a ketone and a carboxylic acid—within the same molecule. This bifunctionality allows for sequential and selective reactions to build more elaborate chemical structures.

A primary application of this compound and its class (4-aryl-4-oxobutanoic acids) is in the synthesis of bicyclic nitrogen-containing heterocycles, such as pyrroloimidazolones and pyrrolopyrimidinones. These resulting compounds are considered advanced fine chemicals due to their demonstrated biological activities, which include anti-inflammatory, anticonvulsant, and plant growth-regulating properties. The synthesis involves reacting the 4-aryl-4-oxobutanoic acid with aliphatic binucleophiles like diamines, which leads to the formation of these complex ring systems. The 2,5-dimethylphenyl group of the parent acid becomes a key substituent on the final heterocyclic product, influencing its steric and electronic properties, and ultimately its biological function. Bicyclic imidazolones derived from this process are themselves valuable intermediates in pharmaceutical chemistry, acting as building blocks for an even wider array of biologically active compounds.

Building Block in the Construction of Diverse Molecular Architectures

The structure of this compound makes it a versatile building block for constructing a variety of molecular architectures. The presence of two different electrophilic centers—the carbonyl carbon of the ketone and the carbonyl carbon of the carboxylic acid—allows for controlled reactions with binucleophiles to form diverse heterocyclic systems.

Research has shown that by reacting 4-aryl-4-oxobutanoic acids with aliphatic diamines of varying alkyl chain lengths, a range of different bicyclic systems can be systematically synthesized. For instance, the reaction with 1,2-diaminoethane leads to pyrrolo[1,2-a]imidazolone frameworks, while reaction with 1,3-diaminopropane yields pyrrolo[1,2-a]pyrimidinone structures. This demonstrates the compound's role as a foundational unit where the final architecture can be predictably modified by choosing the appropriate reaction partner. The ability to generate different ring systems by simply changing the length of the diamine partner highlights its utility in creating libraries of related but structurally distinct molecules for applications in drug discovery and materials science.

| Reactant | Resulting Molecular Architecture | Core Heterocyclic System |

|---|---|---|

| 1,2-Diaminoethane | Aryl-substituted Pyrroloimidazolone | Pyrrolo[1,2-a]imidazolone |

| 1,3-Diaminopropane | Aryl-substituted Pyrrolopyrimidinone | Pyrrolo[1,2-a]pyrimidinone |

| 1,6-Diaminohexane | Aryl-substituted Pyrrolodiazepinone derivative | Pyrrolo[1,2-a] nih.govdiazepine |

Strategies for Multi-Step Synthesis Utilizing this compound

The bifunctional nature of this compound is central to its strategic use in multi-step synthesis. A key strategy involves the sequential reaction of its two functional groups to build complex molecules in a controlled manner. The synthesis of bicyclic heterocycles from 4-aryl-4-oxobutanoic acids and diamines provides a clear model for this multi-step process.

The reaction pathway does not occur in a single step but proceeds through distinct, isolable intermediates. The process begins with the formation of an alkane diaminium di{4-oxo-4-arylbutanoate} salt, which is a rapid, exothermic reaction. This is followed by a dehydration process to form a more stable amide intermediate. The final step is a second dehydration and intramolecular cyclization, where the remaining amine group attacks the ketone carbonyl, to yield the final bicyclic heterocycle. This step-wise approach, involving the formation of salt and amide intermediates, allows for control over the reaction and the isolation of intermediates to confirm the reaction pathway. This strategic, sequential transformation of the functional groups is a cornerstone of complex organic synthesis.

| Stage | Process | Intermediate/Product | Key Transformation |

|---|---|---|---|

| 1 | Salt Formation | Alkane diaminium di{4-oxo-4-arylbutanoate} salt | Acid-base reaction between carboxylic acid and diamine |

| 2 | Amide Formation | N-aminoalkyl-4-oxo-4-arylbutanamide | First dehydration, forming an amide bond |

| 3 | Cyclization | Bicyclic Pyrroloimidazolone/Pyrrolopyrimidinone | Second dehydration and intramolecular cyclization |

Integration in Materials Science and Polymer Chemistry Research

While specific integration of this compound into materials is not widely documented, its molecular structure offers significant potential for applications in materials science and polymer chemistry. Its bifunctionality makes it a candidate as both a monomer for polymer backbone synthesis and as a scaffold for post-polymerization modification.

The carboxylic acid group allows the molecule to act as a monomer in step-growth polymerization. It can be reacted with diols or polyols to form polyesters, or with diamines to form polyamides. In these potential polymers, the 2,5-dimethylphenyl keto moiety would be incorporated as a pendant side chain, influencing the polymer's thermal and mechanical properties, such as its glass transition temperature and solubility.

Furthermore, the ketone group on the side chain serves as a reactive handle for post-polymerization modification. nih.govresearchgate.net This is a modern strategy in materials science to create functional polymers. For example, after synthesizing a polyester using the carboxylic acid function, the pendant ketone groups could be reacted with aminooxy-containing molecules to form stable oxime linkages. nih.govacs.org This allows for the attachment of various functional moieties, such as fluorescent dyes, cross-linking agents, or bioactive molecules, tailoring the final material for specific applications like advanced coatings, functional films, or drug-delivery systems.

| Potential Application | Functional Group Utilized | Required Co-monomer | Resulting Polymer Type | Potential Functionality |

|---|---|---|---|---|

| Backbone Synthesis | Carboxylic Acid | Diol (e.g., Ethylene Glycol) | Polyester | Polymer with pendant ketone groups |

| Backbone Synthesis | Carboxylic Acid | Diamine (e.g., Hexamethylenediamine) | Polyamide | Polymer with pendant ketone groups |

| Side-Chain Modification | Ketone | Aminooxy-derivatized molecule | Functionalized Polymer | Attachment of specific moieties via oxime ligation |

Emerging Research Directions and Future Perspectives for 4 2,5 Dimethylphenyl 4 Oxobutanoic Acid

Development of Novel Synthetic Methodologies

The classical synthesis of 4-(2,5-dimethylphenyl)-4-oxobutanoic acid involves the Friedel-Crafts acylation of p-xylene (B151628) with succinic anhydride (B1165640), typically using a Lewis acid catalyst such as aluminum chloride. wikipedia.orglscollege.ac.in While effective, this method often requires stoichiometric amounts of the catalyst, which can generate significant waste during aqueous workup. lscollege.ac.in Future research is geared towards developing more sustainable and efficient synthetic routes.

One promising direction is the exploration of solid acid catalysts and greener reaction conditions. For instance, mechanochemical approaches, where reactions are carried out by grinding solid reactants together, have been shown to be effective for Friedel-Crafts acylations, often with reduced solvent usage and milder conditions. nih.govd-nb.info The application of such solvent-free methods to the synthesis of this compound could offer significant environmental benefits.

Furthermore, leveraging catalytic amounts of milder Lewis acids or Brønsted acids is an area of active investigation for similar transformations. lscollege.ac.in The development of highly active and recyclable catalysts would represent a significant advancement in the synthesis of this and related aryl oxobutanoic acids. Another avenue for exploration is the use of alternative acylating agents or synthetic strategies that bypass the traditional Friedel-Crafts pathway altogether, potentially offering improved atom economy and functional group tolerance.

Exploration of Undiscovered Reactivity Patterns

The bifunctional nature of this compound, possessing both a ketone and a carboxylic acid, allows for a rich and varied reactivity that is yet to be fully explored. The presence of these two electrophilic centers opens up possibilities for complex molecule synthesis.

A key area of emerging research is the use of this compound as a scaffold for the synthesis of novel heterocyclic systems. Studies on analogous 4-aryl-4-oxobutanoic acids have demonstrated their utility in reactions with binucleophiles, such as diamines, to construct bicyclic pyrroloimidazolones and pyrrolopyrimidinones. The reaction proceeds through the formation of intermediate amides, followed by intramolecular cyclization. Investigating the reactivity of this compound with a diverse range of nucleophiles could lead to the discovery of new and potentially bioactive heterocyclic frameworks.

Intramolecular cyclization reactions represent another fertile ground for exploration. Under acidic conditions, the carboxylic acid moiety can potentially react with the aromatic ring or the ketone, leading to the formation of polycyclic structures. This approach is exemplified by the Haworth synthesis for polycyclic aromatic hydrocarbons, which utilizes a similar keto-acid intermediate. wikipedia.org The specific substitution pattern of the 2,5-dimethylphenyl group will influence the regioselectivity of such cyclizations, offering a pathway to specifically substituted aromatic systems.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the chemical behavior of molecules. While specific computational studies on this compound are not yet prevalent in the literature, the application of these methods holds significant promise for future research.

DFT calculations can be employed to elucidate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. researchgate.netmdpi.com This information is crucial for predicting its reactivity towards different reagents and understanding the mechanisms of known transformations. For instance, computational modeling can help in predicting the most likely sites for nucleophilic or electrophilic attack, guiding the design of new reactions and the synthesis of desired derivatives.

Furthermore, computational studies can be used to model reaction pathways and transition states for potential reactions, such as the intramolecular cyclizations mentioned previously. nih.govacs.org This can provide valuable insights into reaction kinetics and thermodynamics, aiding in the optimization of reaction conditions to favor specific products. As computational methods become more powerful and accessible, their application to this compound will undoubtedly accelerate the discovery of its chemical potential.

Below is a table showcasing the type of data that can be generated through DFT calculations for molecular orbital analysis:

| Property | Predicted Value (Arbitrary Units) | Significance |

| Energy of HOMO | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| Energy of LUMO | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap | 5.3 eV | An indicator of the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.2 D | Provides insight into the polarity and intermolecular interactions. |

| Mulliken Atomic Charges | C=O (carbonyl): +0.4, O (carbonyl): -0.5 | Helps to identify the most electrophilic and nucleophilic sites in the molecule. |

Design and Synthesis of Chemically Diverse Derivatives

The structural framework of this compound serves as an excellent starting point for the design and synthesis of a wide array of chemical derivatives with potentially interesting properties. The presence of the carboxylic acid and ketone functionalities allows for straightforward modifications.

One major avenue for derivatization is the transformation of the carboxylic acid group into esters, amides, or acid halides. These derivatives can then be used in a variety of coupling reactions to introduce new functional groups and build more complex molecular architectures. The synthesis of amide derivatives is of particular interest, as the amide bond is a key feature in many biologically active molecules. scispace.com

The ketone group can also be a handle for derivatization. It can undergo reduction to an alcohol, which can then be further functionalized. Alternatively, it can react with various reagents to form imines, oximes, or hydrazones, introducing nitrogen-containing moieties into the molecule. The 2,5-dimethylphenyl scaffold itself is found in some antimicrobial compounds, suggesting that derivatives of this compound could be explored for potential biological activity. nih.gov

The combination of modifications at both the carboxylic acid and ketone positions can lead to a vast chemical space of derivatives, each with unique properties and potential applications.

Applications in Next-Generation Chemical Transformations

Beyond its use as a synthetic intermediate for specific target molecules, this compound and its derivatives have the potential to be utilized in next-generation chemical transformations, such as in the development of novel catalysts or functional materials.

The structural motifs accessible from this compound, particularly the heterocyclic systems, could be explored as ligands for transition metal catalysis. The specific steric and electronic properties imparted by the 2,5-dimethylphenyl group could lead to catalysts with unique reactivity and selectivity.

Furthermore, the incorporation of this compound or its derivatives into polymeric structures could lead to the development of new functional materials. The rigidity of the aromatic ring and the presence of functional groups that can participate in polymerization or cross-linking make it an interesting building block for materials science applications.

The exploration of this compound in areas such as organocatalysis, where small organic molecules are used to catalyze chemical reactions, could also be a fruitful area of research. The bifunctional nature of the molecule could be exploited to design novel organocatalysts for a variety of transformations. As the field of chemistry continues to evolve, the potential applications for versatile building blocks like this compound are likely to expand into new and exciting areas.

常见问题

Q. What are the established synthetic routes for 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid?

The compound is synthesized via Friedel-Crafts acylation using maleic anhydride and a 2,5-dimethylbenzene derivative. Key steps include:

- Electrophilic substitution : Maleic anhydride reacts with the aromatic ring under acidic conditions (e.g., AlCl₃ catalysis) to form an acylated intermediate.

- Hydrolysis and decarboxylation : The intermediate undergoes hydrolysis to yield the oxobutanoic acid backbone. Critical parameters include stoichiometric control of the Lewis acid catalyst (AlCl₃) and reaction temperature (0–5°C) to minimize polyalkylation byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

- ¹H NMR : Detects residual solvents (e.g., methanol δ 3.68 ppm) and confirms CH₂ groups (δ 2.60–2.80 ppm) and aromatic protons (δ ~7.20–7.40 ppm) .

- FT-IR : Identifies ketone (C=O, ~1705 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) functional groups .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ for C₁₂H₁₄O₃ at m/z 220.12) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during synthesis?

- Solvent choice : Nitrobenzene enhances electrophilic acylation efficiency by stabilizing the acylium ion .

- Catalyst modulation : Reducing AlCl₃ to 1.2 equivalents minimizes di-substitution byproducts .

- Low-temperature kinetics : Maintaining 0–5°C slows competing side reactions, favoring mono-acylation .

Q. What strategies resolve contradictions between computational models and experimental spectroscopic data?

- Hybrid DFT calculations : Incorporate solvent models (e.g., Polarizable Continuum Model) to align computed NMR shifts with experimental data .

- 2D NMR techniques : Use HSQC and COSY to resolve overlapping signals and confirm proton-proton coupling networks .

- XRD validation : Compare computational gas-phase geometries with solid-state crystal structures to account for packing effects .

Q. How can the ketone and carboxylic acid groups be selectively modified for derivatization studies?

- Carboxylic acid protection : Convert to a methyl ester (CH₃OH/H₂SO₄) to isolate the ketone for Grignard additions or reductions .

- Selective reduction : Use NaBH₄ at pH 4–5 to reduce the ketone to a secondary alcohol without affecting the carboxylic acid .

- Deprotection : Saponify the ester post-modification to regenerate the acid group .

Q. What computational methods predict the compound’s bioactivity or interaction with enzymatic targets?

- Molecular docking : Simulate binding to cyclooxygenase (COX) or kynurenine-3-hydroxylase using AutoDock Vina to identify critical hydrogen bonds and steric interactions .

- QSAR modeling : Correlate methyl substituent positions with bioactivity data from fluorophenyl analogs to predict SAR trends .

- MD simulations : Assess binding stability over 100-ns trajectories to prioritize derivatives for in vitro testing .

Methodological Notes

- Contamination control : Dry the compound thoroughly (e.g., under vacuum) before downstream reactions to avoid methanol residues, detectable via ¹H NMR .

- Byproduct analysis : Monitor Friedel-Crafts reactions with TLC and GC-MS to detect di-acylated byproducts early .

- Crystallization : Recrystallize from ethanol/water mixtures to obtain high-purity crystals for XRD studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。